![molecular formula C18H17NO6 B2924568 4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 2034271-82-2](/img/structure/B2924568.png)

4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

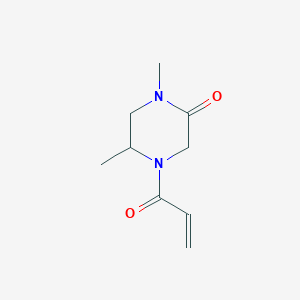

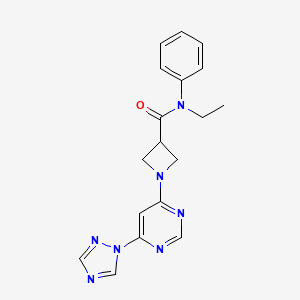

The compound “4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, an acetyl group, an azetidin-3-yl group, and a pyran-2-one group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another synthesis method involves the reaction of salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group and the pyran-2-one group are likely to contribute to the overall structure of the molecule .Chemical Reactions Analysis

The compound may undergo various chemical reactions, depending on the conditions and reagents used. For example, it might participate in Pd-catalyzed C-N cross-coupling reactions . It could also undergo reactions with primary amines .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications

Compounds with structural elements similar to the one mentioned have been synthesized and evaluated for their antimicrobial properties. For instance, novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans have been investigated for their antimicrobial activities, showcasing a potential for the development of new antimicrobial agents (D. Kumar et al., 2007). Additionally, pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential, further demonstrating the versatility of these compounds in addressing various biological targets (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Anti-inflammatory and Analgesic Applications

Research has also explored the anti-inflammatory and analgesic activities of related compounds. For example, indolyl azetidinones have been prepared and tested for their anti-inflammatory activity, highlighting the potential use of these derivatives in developing new anti-inflammatory drugs (R. Kalsi et al., 1990).

Anticancer Applications

Furthermore, compounds incorporating elements of the specified chemical structure have been synthesized and assessed for their anticancer properties. Novel pyrazolopyrimidines derivatives, for instance, have been synthesized and tested as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer therapy (A. Rahmouni et al., 2016).

Antitubercular Scaffold

The synthesis of derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide has been explored for its anti-tubercular properties, showcasing the compound's role in addressing tuberculosis (Urja D. Nimbalkar et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit anticancer activity against various cancer cell lines

Mode of Action

It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

The compound likely affects multiple biochemical pathways given its potential anticancer activity. One possible pathway is the regulation of cell cycle progression, particularly the transition from the S phase to the G2/M phase . The compound may also influence pathways related to apoptosis, the process of programmed cell death .

Result of Action

The compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in cancer cell lines . This can lead to a decrease in the proliferation of cancer cells and potentially to tumor shrinkage.

Propiedades

IUPAC Name |

4-[1-[2-(1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6/c1-11-4-13(7-18(21)24-11)25-14-8-19(9-14)17(20)6-12-2-3-15-16(5-12)23-10-22-15/h2-5,7,14H,6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQUJJNQEDEUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2924486.png)

![6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B2924487.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2924488.png)

![4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2924491.png)

![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2924499.png)

![3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2924503.png)

![1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2924505.png)

![4-chloro-N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2924507.png)